

## validation of PD 173955 analog 1 activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PD 173955 analog 1

Cat. No.: B2956238 Get Quote

# Validation of PD 173955 Analog 1: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a conceptual analog of PD 173955, hereafter referred to as "**PD 173955 Analog 1**," against its parent compound and other established tyrosine kinase inhibitors. The information presented herein is intended to guide research and development efforts by offering a side-by-side look at reported activities and methodologies for evaluation.

#### **Executive Summary**

PD 173955 is a potent, ATP-competitive inhibitor of the Bcr-Abl fusion protein and Src family kinases, key drivers in certain cancers like Chronic Myeloid Leukemia (CML). This guide explores a specific analog, "PD 173955 Analog 1" (3-[[6-(2,6-Dichlorophenyl)-7,8-dihydro-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic Acid), which has been evaluated in silico for its potential as a less toxic anticancer agent. While experimental data for this specific analog is not publicly available, this guide provides a framework for its potential evaluation by comparing its computationally predicted target affinity with the experimentally determined activities of PD 173955 and the well-established Bcr-Abl inhibitors, Imatinib and Dasatinib.

## **Compound Comparison**



The following table summarizes the inhibitory activities of PD 173955, its conceptual analog, and selected alternative drugs against key kinase targets and in various cancer cell lines.

| Compound              | Target(s)       | IC50 (nM) -<br>Biochemical<br>Assay     | Cell Line                            | IC50 (nM) -<br>Cell-Based<br>Assay |
|-----------------------|-----------------|-----------------------------------------|--------------------------------------|------------------------------------|
| PD 173955             | Bcr-Abl         | 1-2[1]                                  | Bcr-Abl positive cell lines          | 2-35[1]                            |
| Src                   | 22[1][2]        | MDA-MB-468<br>(Breast Cancer)           | 500[2]                               |                                    |
| c-Kit                 | ~25[3]          | MCF-7 (Breast<br>Cancer)                | 1000[2]                              |                                    |
| Yes                   | 22[3]           | M07e<br>(Megakaryoblasti<br>c Leukemia) | 40 (SCF-dependent)[1]                |                                    |
| Lck                   | 5[3]            |                                         |                                      | _                                  |
| PD 173955<br>Analog 1 | EGFR            | 190 (in silico)                         | Not Available                        | Not Available                      |
| Imatinib              | Bcr-Abl (v-Abl) | 600                                     | NCI-H727<br>(Bronchial<br>Carcinoid) | 32,400                             |
| c-Kit                 | 100             | BON-1<br>(Pancreatic<br>Carcinoid)      | 32,800                               |                                    |
| PDGFR                 | 100             |                                         |                                      | _                                  |
| Dasatinib             | Bcr-Abl         | <1                                      | Neuroblastoma<br>cell lines (7/10)   | Sub-micromolar                     |
| Src                   | 0.8             |                                         |                                      |                                    |
| c-Kit                 | 79              |                                         |                                      |                                    |



Disclaimer: The data for **PD 173955 Analog 1** is based on in silico (computational) predictions and has not been experimentally validated. Direct comparison with experimentally determined IC50 values of other compounds should be interpreted with caution.

### **Signaling Pathway and Experimental Workflow**

To visually represent the mechanism of action and the process of validation, the following diagrams are provided.





Click to download full resolution via product page

Bcr-Abl and Src Signaling Pathway Inhibition.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. New effective inhibitors of the Abelson kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- To cite this document: BenchChem. [validation of PD 173955 analog 1 activity in different cell lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2956238#validation-of-pd-173955-analog-1-activity-in-different-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com